Toxopyrimidine

Catalog No.
S568746
CAS No.
73-67-6
M.F
C6H9N3O
M. Wt
139.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Toxopyrimidine

CAS Number

73-67-6

Product Name

Toxopyrimidine

IUPAC Name

(4-amino-2-methylpyrimidin-5-yl)methanol

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

InChI

InChI=1S/C6H9N3O/c1-4-8-2-5(3-10)6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9)

InChI Key

VUTBELPREDJDDH-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=N1)N)CO

Synonyms

2-Methyl-4-amino-5-(hydroxymethyl)pyrimidine; 2-Methyl-4-amino-5-pyrimidinemethanol; 2-Methyl-5-hydroxymethyl-6-aminopyrimidine; 2-Methyl-6-amino-5-hydroxymethylpyrimidine; 4-Amino-2-methyl-5-hydroxymethylpyrimidine; 4-Amino-2-methyl-5-pyrimidinemeth

Canonical SMILES

CC1=NC=C(C(=N1)N)CO

The exact mass of the compound Toxopyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28247. It belongs to the ontological category of aminopyrimidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Toxopyrimidine (4-amino-5-hydroxymethyl-2-methylpyrimidine, or HMP) is a specialized aminopyrimidine that serves as the essential pyrimidine moiety of thiamine (Vitamin B1)[1]. In industrial and biochemical contexts, it is a critical biogenetic precursor that undergoes phosphorylation to form thiamine pyrophosphate (TPP) [1]. Concurrently, owing to its structural mimicry of pyridoxine, toxopyrimidine functions as a potent Vitamin B6 antagonist [2]. This dual functionality makes it a highly sought-after compound for two distinct procurement pathways: as a high-efficiency precursor in the bio-manufacturing of thiamine derivatives, and as a selective convulsant agent for in vivo neurological models studying GABAergic inhibition [2].

Research Fit

Tool Vitamin B6 antagonist for GABA metabolism studies
Model Seizure mechanism differentiation and convulsant screening
Pathway Thiamine biosynthesis intermediate and pyridoxamine phosphate modulation

Substituting toxopyrimidine with other B6 antagonists or upstream thiamine precursors fundamentally alters experimental and manufacturing outcomes [1]. In biomanufacturing, upstream purine precursors like 5-aminoimidazole ribotide (AIR) require complex, radical SAM-dependent enzymatic conversion via ThiC, creating a metabolic bottleneck that direct toxopyrimidine supplementation bypasses [1]. In neurotoxicology, substituting toxopyrimidine with the structurally related pyrimidine antagonist crimidine (Castrix) shifts the pharmacological profile from a controlled convulsant model to rapid lethality, as crimidine is nearly 300 times more acutely toxic[2]. Furthermore, unlike pyridine-based B6 antagonists such as 4-deoxypyridoxine, toxopyrimidine specifically intersects the thiamine salvage pathway, making it uniquely indispensable for cross-pathway metabolic studies[2].

Substitution Risk

GABA shift Toxopyrimidine decreases brain GABA, while hydrazine increases and penicillamine shows no change — net neurochemical outcome may differ.
Anticonvulsant profile Unique context-dependent anticonvulsant action against Castrix-induced seizures is not shared by other convulsant B6 antagonists.
Structural specificity 2-Methylmercapto analog lacks in vivo antagonism; substitution pattern critically defines pharmacological activity.

Bypassing the ThiC Enzymatic Bottleneck in Thiamine Fermentation

In the microbial synthesis of thiamine, the de novo generation of the pyrimidine moiety from 5-aminoimidazole ribotide (AIR) via the ThiC enzyme is a severely rate-limiting, radical SAM-dependent step [1]. Direct procurement and supplementation of toxopyrimidine bypasses this bottleneck entirely, as it is directly phosphorylated by ThiD to HMP-PP, which then condenses with the thiazole moiety[1].

Evidence DimensionPathway efficiency and enzymatic dependency
Target Compound DataToxopyrimidine directly feeds into ThiD kinase (0 radical SAM conversions required).
Comparator Or Baseline5-aminoimidazole ribotide (AIR) requires complex ThiC-mediated rearrangement.
Quantified DifferenceEliminates the primary rate-limiting enzymatic step (ThiC) in microbial thiamine production.
ConditionsMicrobial fermentation models (e.g., B. subtilis, S. cerevisiae).

Procuring toxopyrimidine as a fermentation feed additive significantly streamlines thiamine biomanufacturing by eliminating the most complex metabolic regulatory hurdle.

GABA modulation direction
Head-to-head
Target: slight decrease in GABA; Hydrazine: marked increase; DL-Penicillamine: no change
Reported distinct GABA modulation profile
In vivo mouse brain; GAD inhibition alone does not predict net GABA effect

Calibrated Lethal Dose (LD50) for Stable Epilepsy Modeling

For in vivo epilepsy and GABA-depletion studies, toxopyrimidine provides a stable, titratable convulsant response compared to other pyrimidine-based antagonists [1]. In murine models, toxopyrimidine induces running fits and convulsions at a dose of approximately 125 mg/kg (0.125 mg/g) [1]. In stark contrast, the related B6 antagonist crimidine (Castrix) exhibits an intraperitoneal LD50 of just 0.42 mg/kg in mice[1].

Evidence DimensionAcute toxicity (LD50 in mice)
Target Compound DataToxopyrimidine LD50 is ~125 mg/kg.
Comparator Or BaselineCrimidine (Castrix) LD50 is 0.42 mg/kg (i.p.).
Quantified DifferenceToxopyrimidine is approximately 297 times less acutely lethal than crimidine.
ConditionsIntraperitoneal administration in murine models.

Allows researchers to establish reliable, non-lethal seizure models without the extreme, rapid mortality associated with rodenticide-class B6 antagonists.

Anticonvulsant vs Castrix
Head-to-head
Toxopyrimidine: anticonvulsant at subconvulsant doses; Thiosemicarbazide, Penicillamine: no anticonvulsant action
Reported unique context-dependent anticonvulsant activity
Castrix-induced convulsion model; prevents pyridoxamine phosphate increase

High-Affinity Blockade of Vitamin B6 Cellular Transport

Toxopyrimidine is a highly effective competitive inhibitor of active pyridoxine transport in microbial assays[1]. In Saccharomyces carlsbergensis models, where the initial Km for pyridoxine uptake is 3.6 x 10^-7 M, toxopyrimidine strongly inhibits transport alongside 4'-deoxypyridoxine [1]. Conversely, phosphorylated analogs like pyridoxal 5'-phosphate (PLP) show zero transport or inhibitory capability in this specific pH 4.5 system [1].

Evidence DimensionInhibition of active pyridoxine transport
Target Compound DataToxopyrimidine actively inhibits unphosphorylated pyridoxine cellular uptake.
Comparator Or BaselinePyridoxal 5'-phosphate (PLP) exhibits no transport inhibition.
Quantified DifferenceComplete differential in transport system affinity (active inhibition vs. zero interaction).
ConditionsS. carlsbergensis resting cells at pH 4.5 and 30°C.

Procurement of toxopyrimidine provides a highly specific chemical probe for isolating unphosphorylated B6 transport mechanisms from intracellular phosphorylated B6 activity.

In vivo toxicity contrast
Head-to-head
Toxopyrimidine: convulsant activity observed; 2-Methylmercapto analog: minimal in vivo antagonism
Structural specificity critical for in vivo profile
2-Methyl group essential; thiol substitution abolishes robust B6 antagonism in mice

Kinase-Dependent Activation Profile for Decarboxylase Inhibition

The neurotoxic and enzyme-inhibitory effects of toxopyrimidine are strictly dependent on its in vivo phosphorylation [1]. The active form is the toxopyrimidine phosphate ester, which inhibits B6-dependent enzymes like glutamic decarboxylase [1]. When co-administered with isoniazid—an inhibitor of pyridoxal kinase—the conversion of toxopyrimidine is blocked, protecting subjects against twice the standard lethal dose of toxopyrimidine[1].

Evidence DimensionMechanism of lethality and convulsion
Target Compound DataRequires intracellular phosphorylation by pyridoxal kinase to induce convulsions.
Comparator Or BaselineIsoniazid (kinase inhibitor) prevents toxopyrimidine activation.
Quantified DifferenceKinase inhibition protects against >2x the lethal dose of toxopyrimidine.
ConditionsIn vivo enzymatic inhibition and survival assays.

Enables researchers to use toxopyrimidine in combination with kinase inhibitors to precisely map the multi-step activation pathways of neurotoxins.

Class-level anticonvulsant
Class-level
Grouped with 4-deoxypyridoxine, semicarbazide, aminooxyacetic acid; thiosemicarbazide and penicillamine ineffective
Reported anticonvulsant class effect against Castrix
Mechanism linked to inhibition of pyridoxamine phosphate synthesis

Industrial Thiamine (Vitamin B1) Biomanufacturing

Used as a direct fermentation feed additive to bypass the ThiC bottleneck, significantly increasing the yield of thiamine monophosphate in engineered bacterial and yeast strains [1].

In Vivo Models of Epilepsy and Seizures

Procured for neurological research to induce controlled, titratable convulsions via GABA depletion, offering a safer and more stable alternative to ultra-toxic agents like crimidine[2].

Vitamin B6 Transport and Salvage Pathway Assays

Utilized as a competitive inhibitor in microbiological and cellular assays to map the active transport kinetics of unphosphorylated pyridoxine across cell membranes [3].

Enzymatic Inhibition Studies of Decarboxylases

Employed as a pro-inhibitor (requiring phosphorylation by pyridoxal kinase) to study the structural requirements and inhibition kinetics of B6-dependent enzymes such as glutamic decarboxylase[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
GABAergic seizure mechanism differentiation
Distinct GABA depletion profile
GABA level modulation vs other GAD inhibitors
Castrix-induced convulsion model screening
Context-dependent anticonvulsant activity
Benchmarking against pyridoxamine phosphate pathway modulation
Pyrimidine B6 antagonist SAR studies
Structural specificity for in vivo antagonism
Comparative in vivo toxicity and activity profiling
Thiamine pathway intermediate quantification
Authenticated purity and identity
Enzyme recognition and metabolic stability verification

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

139.074561919 g/mol

Monoisotopic Mass

139.074561919 g/mol

Heavy Atom Count

10

Melting Point

198 °C
198.0 °C

UNII

G62V17J09J

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

73-67-6

Wikipedia

Toxopyrimidine
4-Amino-5-hydroxymethyl-2-methylpyrimidine

Characterization of hydroxymethylpyrimidine phosphate kinase from mesophilic and thermophilic bacteria and structural insights into their differential thermal stability

Pablo A Cea, Gissela Araya, Gabriel Vallejos, Rodrigo Recabarren, Jans Alzate-Morales, Jorge Babul, Victoria Guixé, Victor Castro-Fernandez
PMID: 32387178   DOI: 10.1016/j.abb.2020.108389

Abstract

The hydroxymethylpyrimidine phosphate kinases (HMPPK) encoded by the thiD gene are involved in the thiamine biosynthesis pathway, can perform two consecutive phosphorylations of 4-amino-5-hydroxymethyl-2-methyl pyrimidine (HMP) and are found in thermophilic and mesophilic bacteria, but only a few characterizations of mesophilic enzymes are available. The presence of another homolog enzyme (pyridoxal kinase) that can only catalyze the first phosphorylation of HMP and encoded by pdxK gene, has hampered a precise annotation in this enzyme family. Here we report the kinetic characterization of two HMPPK with structure available, the mesophilic and thermophilic enzyme from Salmonella typhimurium (StHMPPK) and Thermus thermophilus (TtHMPPK), respectively. Also, given their high structural similarity, we have analyzed the structural determinants of protein thermal stability in these enzymes by molecular dynamics simulation. The results show that pyridoxal kinases (PLK) from gram-positive bacteria (PLK/HMPPK-like enzymes) constitute a phylogenetically separate group from the canonical PLK, but closely related to the HMPPK, so the PLK/HMPPK-like and canonical PLK, both encoded by pdxK genes, are different and must be annotated distinctly. The kinetic characterization of StHMPPK and TtHMPPK, shows that they perform double phosphorylation on HMP, both enzymes are specific for HMP, not using pyridoxal-like molecules as substrates and their kinetic mechanism involves the formation of a ternary complex. Molecular dynamics simulation shows that StHMPPK and TtHMPPK have striking differences in their conformational flexibility, which can be correlated with the hydrophobic packing and electrostatic interaction network given mainly by salt bridge bonds, but interestingly not by the number of hydrogen bond interactions as reported for other thermophilic enzymes. ENZYMES: EC 2.7.1.49, EC 2.7.4.7, EC 2.7.1.35, EC 2.7.1.50.


The Biosynthesis of the Thiazole Moiety of Thiamin in the Archaeon Halobacterium salinarum

Maria Hayashi, Yukie Kijima, Keiko Tazuya-Murayama, Kazuko Yamada
PMID: 26226965   DOI: 10.3177/jnsv.61.270

Abstract

The biosynthetic pathways of the thiazole moiety of thiamin were studied in the archaeon Halobacterium salinarum. Thiamin is generated by the union of 4-amino-5-hydroxymethyl-2-methylpyrimidine (pyrimidine) and 5-(2-hydroxyethyl)-4-methylthiazole (thiazole). The biosynthesis of thiazole is different in facultative anaerobes, aerobes and eukaryotes. In eukaryotes, the C-4, -4', -5, -5' and -5" of the thiazole is biosynthesized from nicotinamide adenine dinucleotide (NAD), with cysteine as S donor and the C-2 and N atoms of glycine. In facultative anaerobic bacteria, such as Escherichia coli, the precursors of the thiazole are the N and C-2 atoms from tyrosine and C-4, -4', -5, -5' and -5" from 1-deoxy-D-xylurose-5-phosphate, again with cysteine as S donor. In aerobic bacteria, such as Bacillus subtilis, L-tyrosine is replaced by glycine. In Archaea, known as the third domain of life, the biosynthetic pathway of thiamin has not yet been elucidated. In the present study in the archaeon H. salinarum, it was shown that both the N and C-2 from glycine are incorporated into the thiazole, rather than the N atom coming from L-tyrosine. These results show that thiazole biosynthesis in H. salinarum more closely resembles the biosynthetic pathway found in eukaryotes.


Noninvasive mapping of the redox status in septic mouse by in vivo electron paramagnetic resonance imaging

Hirotada G Fujii, Hideo Sato-Akaba, Miho C Emoto, Kouichi Itoh, Yasuhiro Ishihara, Hiroshi Hirata
PMID: 22902472   DOI: 10.1016/j.mri.2012.06.021

Abstract

Increased reactive oxygen species (ROS) contribute to numerous brain disorders, and ROS generation has been examined in diverse experimental models of lipopolysaccharide (LPS)-induced inflammation. The in vivo electron paramagnetic resonance (EPR)/nitroxide spin probe method has been used to analyze the redox status in animal models modulated by ROS generation. In this study, a blood-brain barrier (BBB)-permeable nitroxide spin probe, 3-hydroxymethyl-2,2,5,5-tetramethylpyrrolidine-1-oxyl (HMP), was used as a redox-sensitive nitroxide probe. Magnetic resonance images of mouse head after the injection of HMP showed that HMP was distributed throughout all regions of the mouse head including the brain, suggesting that HMP can reveal redox information in all regions of the mouse head. After the injection of HMP through the mouse tail vein 6 h after the injection of LPS, three-dimensional (3D) EPR images were obtained each minute under a field scanning of 0.3 s and with 81 projections. The reduction reaction of HMP in septic mouse heads was remarkably accelerated compared to that in control mice, and this accelerated reaction was inhibited by aminoguanidine and allopurinol, which inhibit enzymatic activities of induced nitric oxide synthase and xanthine oxidase, respectively. Based on the pharmacokinetics of HMP in mouse heads, the half-life mapping of HMP was performed in LPS-treated mouse head. Half-life maps clearly show a difference in the redox status induced by ROS generation in the presence or absence of inhibitors of ROS-generating enzymes. The present results suggest that a 3D in vivo EPR imaging system combined with BBB-permeable HMP is a useful noninvasive tool for assessing changes in the redox status in rodent models of brain disease under oxidative stress.


Simultaneous molecular imaging based on electron paramagnetic resonance of 14N- and 15N-labelled nitroxyl radicals

Anna Pawlak, Ryohei Ito, Hirotada Fujii, Hiroshi Hirata
PMID: 21274468   DOI: 10.1039/c0cc03581e

Abstract

The major advancement outlined in this communication is the simultaneous visualisation of two kinds of nitroxyl radicals using electron paramagnetic resonance (EPR) spectroscopy and imaging.


The ADP-dependent sugar kinase family: kinetic and evolutionary aspects

Victoria Guixé, Felipe Merino
PMID: 19548321   DOI: 10.1002/iub.217

Abstract

Some archaea of the Euryarchaeota present a unique version of the Embden-Meyerhof pathway where glucose and fructose-6-phosphate are phoshporylated using ADP instead of ATP as the phosphoryl donor. These are the only ADP-dependent kinases known to date. Although initially they were believed to represent a new protein family, they can be classified as members of the ribokinase superfamily, which also include several ATP-dependent kinases. As they were first identified in members of the thermococcales it was proposed that the presence of these ADP-dependent kinases is an adaptation to high temperatures. Later, homologs of these enzymes were identified in the genomes of mesophilic and thermophilic methanogenic archaea and even in the genomes of higher eukaryotes, suggesting that the presence of these proteins is not related to the hyperthermophilic life. The ADP-dependent kinases are very restrictive to their ligands being unable to use triphosphorylated nucleotides such as ATP. However, it has been shown that they can bind ATP by competition kinetic experiments. The hyperthermophilic methanogenic archaeon Methanocaldococcus jannaschii has a homolog of these genes, which can phosphorylate glucose and fructose-6-phosphate. For this reason, it was proposed as an ancestral form for the family. However, recent studies have shown that the ancestral activity in the group is glucokinase, and a combination of gene duplication and lateral gene transfer could have originated the two paralogs in this member of the Euryarchaeota. Interestingly, based on structural comparisons made within the superfamily it has been suggested that the ADP-dependent kinases are the newest in the group. In several members of the superfamily, the presence of divalent metal cations has been shown to be crucial for catalysis, so its role in the ADP-dependent family was investigated through molecular dynamics. The simulation shows that, in fact, the metal coordinates the catalytic ensemble and interacts with crucial residues for catalysis.


ThiC is an [Fe-S] cluster protein that requires AdoMet to generate the 4-amino-5-hydroxymethyl-2-methylpyrimidine moiety in thiamin synthesis

N Cecilia Martinez-Gomez, Diana M Downs
PMID: 18686975   DOI: 10.1021/bi8010253

Abstract

Thiamin pyrophosphate is a required cofactor in all organisms. The biosynthesis of thiamin requires the independently synthesized 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) and 5-hydroxyethyl-4-methylthiazole phosphate (THZ-P) moieties. In bacteria, the pyrimidine moiety is derived from 5-aminoimidazole ribotide (AIR), and ThiC is the only gene product known to be required for this conversion in vivo. We report here the purification and characterization of the ThiC protein from Salmonella enterica. The data showed this protein generated HMP when AIR, S-adenosylmethionine (AdoMet), and an appropriate reducing agent were present. It is further shown that ThiC carries an oxygen labile [Fe-S] cluster essential for this activity.


Use of plankton-derived vitamin B1 precursors, especially thiazole-related precursor, by key marine picoeukaryotic phytoplankton

Ryan W Paerl, Francois-Yves Bouget, Jean-Claude Lozano, Valérie Vergé, Philippe Schatt, Eric E Allen, Brian Palenik, Farooq Azam
PMID: 27935586   DOI: 10.1038/ismej.2016.145

Abstract

Several cosmopolitan marine picoeukaryotic phytoplankton are B1 auxotrophs requiring exogenous vitamin B1 or precursor to survive. From genomic evidence, representatives of picoeukaryotic phytoplankton (Ostreococcus and Micromonas spp.) were predicted to use known thiazole and pyrimidine B1 precursors to meet their B1 demands, however, recent culture-based experiments could not confirm this assumption. We hypothesized these phytoplankton strains could grow on precursors alone, but required a thiazole-related precursor other the well-known and extensively tested 4-methyl-5-thiazoleethanol. This hypothesis was tested using bioassays and co-cultures of picoeukaryotic phytoplankton and bacteria. We found that specific B1-synthesizing proteobacteria and phytoplankton are sources of a yet-to-be chemically identified thiazole-related precursor(s) that, along with pyrimidine B1 precursor 4-amino-5-hydroxymethyl-2-methylpyrimidine, can support growth of Ostreococcus spp. (also Micromonas spp.) without B1. We additionally found that the B1-synthesizing plankton do not require contact with picoeukaryotic phytoplankton cells to produce thiazole-related precursor(s). Experiments with wild-type and genetically engineered Ostreococcus lines revealed that the thiazole kinase, ThiM, is required for growth on precursors, and that thiazole-related precursor(s) accumulate to appreciable levels in the euphotic ocean. Overall, our results point to thiazole-related B1 precursors as important micronutrients promoting the survival of abundant phytoplankton influencing surface ocean production and biogeochemical cycling.


Globally Important Haptophyte Algae Use Exogenous Pyrimidine Compounds More Efficiently than Thiamin

Magdalena A Gutowska, Brateen Shome, Sebastian Sudek, Darcy L McRose, Maria Hamilton, Stephen J Giovannoni, Tadhg P Begley, Alexandra Z Worden
PMID: 29018119   DOI: 10.1128/mBio.01459-17

Abstract

Vitamin B
(thiamin) is a cofactor for critical enzymatic processes and is scarce in surface oceans. Several eukaryotic marine algal species thought to rely on exogenous thiamin are now known to grow equally well on the precursor 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), including the haptophyte
Because the thiamin biosynthetic capacities of the diverse and ecologically important haptophyte lineage are otherwise unknown, we investigated the pathway in transcriptomes and two genomes from 30 species representing six taxonomic orders. HMP synthase is missing in data from all studied taxa, but the pathway is otherwise complete, with some enzymatic variations. Experiments on axenic species from three orders demonstrated that equivalent growth rates were supported by 1 µM HMP or thiamin amendment. Cellular thiamin quotas were quantified in the oceanic phytoplankter
using the thiochrome assay.
exhibited luxury storage in standard algal medium [(1.16 ± 0.18) × 10
pmol thiamin cell
], whereas quotas in cultures grown under more environmentally relevant thiamin and HMP supplies [(2.22 ± 0.07) × 10
or (1.58 ± 0.14) × 10
pmol thiamin cell
, respectively] were significantly lower than luxury values and prior estimates. HMP and its salvage-related analog 4-amino-5-aminomethyl-2-methylpyrimidine (AmMP) supported higher growth than thiamin under environmentally relevant supply levels. These compounds also sustained growth of the stramenopile alga
Together with identification of a salvage protein subfamily (TENA_E) in multiple phytoplankton, the results indicate that salvaged AmMP and exogenously acquired HMP are used by several groups for thiamin production. Our studies highlight the potential importance of thiamin pathway intermediates and their analogs in shaping phytoplankton community structure.
The concept that vitamin B
(thiamin) availability in seawater controls the productivity and structure of eukaryotic phytoplankton communities has been discussed for half a century. We examined B
biosynthesis and salvage pathways in diverse phytoplankton species. These comparative genomic analyses as well as experiments show that phytoplankton thought to require exogenous B
not only utilize intermediate compounds to meet this need but also exhibit stronger growth on these compounds than on thiamin. Furthermore, oceanic phytoplankton have lower cellular thiamin quotas than previously reported, and salvage of intermediate compounds is likely a key mechanism for meeting B
requirements under environmentally relevant scenarios. Thus, several lines of evidence now suggest that availability of specific precursor molecules could be more important in structuring phytoplankton communities than the vitamin itself. This understanding of preferential compound utilization and thiamin quotas will improve biogeochemical model parameterization and highlights interaction networks among ocean microbes.


Molecular characterization of the thi3 gene involved in thiamine biosynthesis in Zea mays: cDNA sequence and enzymatic and structural properties of the recombinant bifunctional protein with 4-amino-5-hydroxymethyl-2-methylpyrimidine (phosphate) kinase and thiamine monophosphate synthase activities

Maria Rapala-Kozik, Mariusz Olczak, Katarzyna Ostrowska, Agata Starosta, Andrzej Kozik
PMID: 17696876   DOI: 10.1042/BJ20070677

Abstract

A thiamine biosynthesis gene, thi3, from maize Zea mays has been identified through cloning and sequencing of cDNA and heterologous overexpression of the encoded protein, THI3, in Escherichia coli. The recombinant THI3 protein was purified to homogeneity and shown to possess two essentially different enzymatic activities of HMP(-P) [4-amino-5-hydroxymethyl-2-methylpyrimidine (phosphate)] kinase and TMP (thiamine monophosphate) synthase. Both activities were characterized in terms of basic kinetic constants, with interesting findings that TMP synthase is uncompetitively inhibited by excess of one of the substrates [HMP-PP (HMP diphosphate)] and ATP. A bioinformatic analysis of the THI3 sequence suggested that these activities were located in two distinct, N-terminal kinase and C-terminal synthase, domains. Models of the overall folds of THI3 domains and the arrangements of active centre residues were obtained with the SWISS-MODEL protein modelling server, on the basis of the known three-dimensional structures of Salmonella enterica serotype Typhimurium HMP(-P) kinase and Bacillus subtilis TMP synthase. The essential roles of Gln98 and Met134 residues for HMP kinase activity and of Ser444 for TMP synthase activity were experimentally confirmed by site-directed mutagenesis.


Discovery of a SAR11 growth requirement for thiamin's pyrimidine precursor and its distribution in the Sargasso Sea

Paul Carini, Emily O Campbell, Jeff Morré, Sergio A Sañudo-Wilhelmy, J Cameron Thrash, Samuel E Bennett, Ben Temperton, Tadhg Begley, Stephen J Giovannoni
PMID: 24781899   DOI: 10.1038/ismej.2014.61

Abstract

Vitamin traffic, the production of organic growth factors by some microbial community members and their use by other taxa, is being scrutinized as a potential explanation for the variation and highly connected behavior observed in ocean plankton by community network analysis. Thiamin (vitamin B1), a cofactor in many essential biochemical reactions that modify carbon-carbon bonds of organic compounds, is distributed in complex patterns at subpicomolar concentrations in the marine surface layer (0-300 m). Sequenced genomes from organisms belonging to the abundant and ubiquitous SAR11 clade of marine chemoheterotrophic bacteria contain genes coding for a complete thiamin biosynthetic pathway, except for thiC, encoding the 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) synthase, which is required for de novo synthesis of thiamin's pyrimidine moiety. Here we demonstrate that the SAR11 isolate 'Candidatus Pelagibacter ubique', strain HTCC1062, is auxotrophic for the thiamin precursor HMP, and cannot use exogenous thiamin for growth. In culture, strain HTCC1062 required 0.7 zeptomoles per cell (ca. 400 HMP molecules per cell). Measurements of dissolved HMP in the Sargasso Sea surface layer showed that HMP ranged from undetectable (detection limit: 2.4 pM) to 35.7 pM, with maximum concentrations coincident with the deep chlorophyll maximum. In culture, some marine cyanobacteria, microalgae and bacteria exuded HMP, and in the Western Sargasso Sea, HMP profiles changed between the morning and evening, suggesting a dynamic biological flux from producers to consumers.


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